
(1R)-Perindopril-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to the non-deuterated form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Perindopril-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Perindopril-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1R)-Perindopril-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.
Biology: Employed in metabolic studies to investigate the pharmacokinetics and metabolic pathways of deuterated drugs.
Medicine: Studied for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved metabolic stability and reduced side effects compared to non-deuterated Perindopril.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development processes.
Comparación Con Compuestos Similares
Similar Compounds
Perindopril: The non-deuterated form of (1R)-Perindopril-d4, widely used in the treatment of hypertension and heart failure.
Enalapril: Another ACE inhibitor with similar therapeutic uses but different chemical structure and pharmacokinetics.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure and pharmacokinetic profile.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to similar compounds. This can result in prolonged therapeutic effects, reduced side effects, and potentially improved patient outcomes.
Propiedades
Fórmula molecular |
C19H32N2O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D |
Clave InChI |
IPVQLZZIHOAWMC-BOQQVUEASA-N |
SMILES isomérico |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
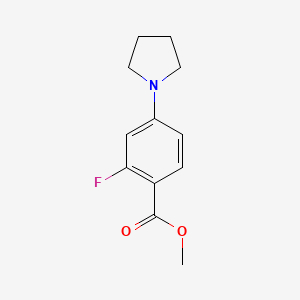
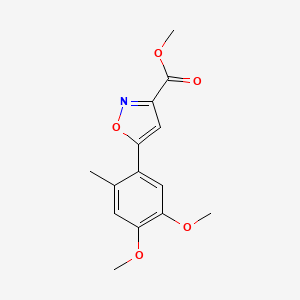
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
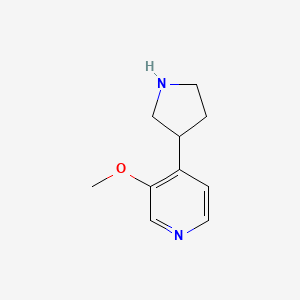
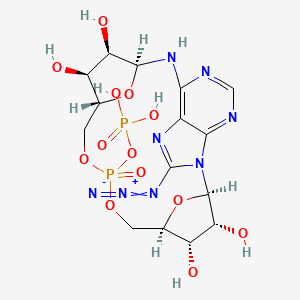

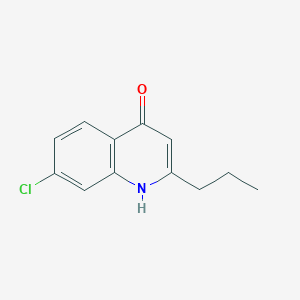
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
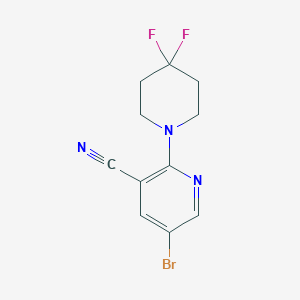

![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
